molecular formula C8H8N4O2S B13169880 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B13169880
M. Wt: 224.24 g/mol
InChI Key: ZSCXVVJYOWOPJU-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features both a pyridine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the use of sulfonamide as a starting material, which undergoes a series of reactions including sulfonation and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonamide
  • 1-(Pyridin-4-yl)-1H-pyrazole-4-sulfonamide
  • 1-(Pyridin-3-yl)-1H-pyrazole-5-sulfonamide

Uniqueness

1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where its specific interactions with biological targets can be exploited for therapeutic purposes .

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

1-pyridin-3-ylpyrazole-4-sulfonamide

InChI

InChI=1S/C8H8N4O2S/c9-15(13,14)8-5-11-12(6-8)7-2-1-3-10-4-7/h1-6H,(H2,9,13,14)

InChI Key

ZSCXVVJYOWOPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)S(=O)(=O)N

Origin of Product

United States

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